molecular formula C17H15ClN4S B12010687 3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine CAS No. 577768-60-6

3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine

Cat. No.: B12010687
CAS No.: 577768-60-6
M. Wt: 342.8 g/mol
InChI Key: PJWNWKCEAVLPQI-QPJJXVBHSA-N
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Description

3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-chlorophenylhydrazine with cinnamyl chloride in the presence of a base to form the intermediate hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired triazole derivative. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine can be compared with other triazole derivatives such as:

Properties

CAS No.

577768-60-6

Molecular Formula

C17H15ClN4S

Molecular Weight

342.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H15ClN4S/c18-15-10-8-14(9-11-15)16-20-21-17(22(16)19)23-12-4-7-13-5-2-1-3-6-13/h1-11H,12,19H2/b7-4+

InChI Key

PJWNWKCEAVLPQI-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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